molecular formula C18H16ClN5O B2512965 5-Chloro-6-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile CAS No. 2380096-96-6

5-Chloro-6-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B2512965
CAS No.: 2380096-96-6
M. Wt: 353.81
InChI Key: ITZGWJNJWXJKIT-UHFFFAOYSA-N
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Description

5-Chloro-6-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a chloro group, a piperidine ring, and a cyanopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the piperidine intermediate: This involves the reaction of piperidine with a suitable alkylating agent to introduce the desired substituents.

    Coupling with cyanopyridine: The piperidine intermediate is then coupled with 4-cyanopyridine using a coupling reagent such as a palladium catalyst in the presence of a base.

    Introduction of the chloro group: The final step involves the chlorination of the pyridine ring using a chlorinating agent like thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Chloro-6-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Cyanopyridine: A simpler analog that lacks the piperidine and chloro substituents.

    6-Chloropyridine-3-carbonitrile: Similar structure but without the piperidine and cyanopyridine moieties.

    Piperidine derivatives: Compounds with similar piperidine rings but different substituents on the pyridine ring.

Uniqueness

5-Chloro-6-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses.

Properties

IUPAC Name

5-chloro-6-[3-[(4-cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O/c19-16-6-15(9-21)10-23-18(16)24-5-1-2-14(11-24)12-25-17-7-13(8-20)3-4-22-17/h3-4,6-7,10,14H,1-2,5,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZGWJNJWXJKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=C(C=N2)C#N)Cl)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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